molecular formula C13H18O4 B13668587 5-(2,5-Dimethoxyphenyl)pentanoic acid

5-(2,5-Dimethoxyphenyl)pentanoic acid

Cat. No.: B13668587
M. Wt: 238.28 g/mol
InChI Key: DYAVKOAANPAPFR-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O4 It is characterized by the presence of a pentanoic acid chain attached to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)pentanoic acid typically involves the reaction of 2,5-dimethoxybenzene with a suitable pentanoic acid derivative. One common method includes the following steps:

    Formation of 2,5-Dimethoxybenzyl Bromide: Reacting 2,5-dimethoxybenzene with bromine in the presence of a catalyst to form 2,5-dimethoxybenzyl bromide.

    Grignard Reaction: The 2,5-dimethoxybenzyl bromide is then reacted with magnesium to form a Grignard reagent, which is subsequently reacted with a pentanoic acid derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenylpentanoic acids.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dimethoxyphenyl)pentanoic acid
  • 5-(3,4-Dimethoxyphenyl)pentanoic acid
  • 5-(2,5-Dimethylphenyl)pentanoic acid

Uniqueness

5-(2,5-Dimethoxyphenyl)pentanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to similar compounds.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H18O4/c1-16-11-7-8-12(17-2)10(9-11)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

DYAVKOAANPAPFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCCCC(=O)O

Origin of Product

United States

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